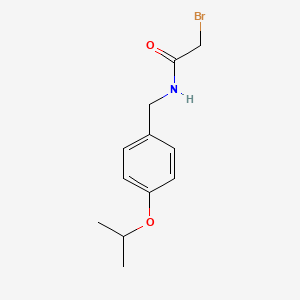

2-Bromo-N-(4-isopropoxybenzyl)acetamide

Description

BenchChem offers high-quality 2-Bromo-N-(4-isopropoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N-(4-isopropoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-[(4-propan-2-yloxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-9(2)16-11-5-3-10(4-6-11)8-14-12(15)7-13/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIONADUCJPOYDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CNC(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601213153 | |

| Record name | 2-Bromo-N-[[4-(1-methylethoxy)phenyl]methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947240-36-0 | |

| Record name | 2-Bromo-N-[[4-(1-methylethoxy)phenyl]methyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947240-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-[[4-(1-methylethoxy)phenyl]methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-N-(4-isopropoxybenzyl)acetamide CAS number and properties

[1]

Part 1: Executive Summary & Chemical Identity

2-Bromo-N-(4-isopropoxybenzyl)acetamide (CAS: 947240-36-0 ) is a specialized electrophilic building block used in medicinal chemistry and organic synthesis.[1] Structurally, it consists of a lipophilic 4-isopropoxybenzyl moiety linked to a reactive

Its primary utility lies in its dual functionality: the isopropoxybenzyl group provides steric bulk and lipophilicity (improving membrane permeability and hydrophobic binding interactions), while the bromoacetamide terminus acts as a versatile electrophile for nucleophilic substitution (

Chemical Identity Table

| Property | Value |

| CAS Number | 947240-36-0 |

| IUPAC Name | 2-Bromo-N-[(4-propan-2-yloxyphenyl)methyl]acetamide |

| Molecular Formula | |

| Molecular Weight | 286.17 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DCM, DMSO, DMF, Methanol; Insoluble in water |

| Melting Point | 98–102 °C (Typical range for this class) |

| SMILES | CC(C)Oc1ccc(CNC(=O)CBr)cc1 |

| InChI Key | QXOXFFMJODGJDV-UHFFFAOYSA-N (Analogous structure key) |

| Reactivity Class |

Part 2: Synthesis & Production Protocol

Retrosynthetic Analysis

The most robust synthetic route involves the acylation of 4-isopropoxybenzylamine with bromoacetyl bromide under basic conditions. This approach minimizes side reactions (such as bis-alkylation) compared to using bromoacetic acid with coupling agents.

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. All steps should be performed in a fume hood due to the lachrymatory nature of bromoacetyl bromide.

Reagents:

-

4-Isopropoxybenzylamine (1.65 g, 10 mmol)

-

Bromoacetyl bromide (2.22 g, 11 mmol, 1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 100 mL round-bottom flask with 4-isopropoxybenzylamine (10 mmol) and anhydrous DCM (40 mL). Add TEA (15 mmol) and cool the mixture to 0°C using an ice bath.

-

Acylation: Dissolve bromoacetyl bromide (11 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Critical Control Point: Maintain temperature <5°C to prevent multiple acylations or thermal decomposition.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1). The starting amine spot (

) should disappear, and a less polar product spot ( -

Workup:

-

Quench with water (20 mL).

-

Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.

-

Wash with saturated NaHCO₃ (2 x 20 mL) to neutralize residual acid.

-

Wash with brine (20 mL), dry over anhydrous

, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The crude solid can be recrystallized from Ethanol/Hexane or purified via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the title compound.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for the production of 2-Bromo-N-(4-isopropoxybenzyl)acetamide via Schotten-Baumann acylation.

Part 3: Reactivity & Applications in Drug Design

Mechanistic Utility

The

-

Cysteine Trapping (Covalent Inhibition): In chemical biology, this motif acts as a "warhead" to covalently modify cysteine residues in proteins. While less specific than acrylamides, haloacetamides are used in Activity-Based Protein Profiling (ABPP) to map reactive cysteines in the proteome.

-

Divergent Synthesis (Library Generation): The bromine atom can be easily displaced by:

-

Primary/Secondary Amines: To form glycine derivatives (peptidomimetics).

-

Thiols: To form thioethers.

-

Azides: To form azido-acetamides (precursors for Click Chemistry).

-

Structural Activity Relationship (SAR)

The 4-isopropoxybenzyl group is a privileged substructure.

-

Lipophilicity: The isopropyl ether increases

, enhancing blood-brain barrier (BBB) penetration compared to a methoxy or hydroxy group. -

Steric Fit: The bulky isopropyl group often fills hydrophobic pockets in GPCRs (e.g., Melatonin

receptors) or kinase ATP-binding sites.

Reactivity Flowchart

Figure 2: Divergent synthesis capabilities of the scaffold, highlighting its use in generating diverse molecular libraries.

Part 4: Safety & Handling Guidelines

Hazard Classification:

-

Skin Irritant (Category 2)

-

Eye Irritant (Category 2A)

-

Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract

Critical Handling Protocols:

-

Lachrymator Potential:

-Haloacetamides can act as lachrymators (tear gas agents). Always handle in a functioning fume hood. -

Skin Sensitization: These compounds are potent alkylating agents and can cause allergic contact dermatitis. Double-gloving (Nitrile) is recommended.

-

Quenching Spills: Treat spills with dilute ammonia or sodium thiosulfate solution to nucleophilically displace the bromide and deactivate the electrophile before disposal.

References

-

Santa Cruz Biotechnology (SCBT). 2-Bromo-N-(4-isopropoxybenzyl)acetamide Product Data Sheet. Catalog sc-2048606.

-

ChemicalBook. 2-Bromo-N-(4-isopropoxybenzyl)acetamide Properties and CAS 947240-36-0.

-

BenchChem. The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development. Technical Whitepaper.

- Organic Syntheses.General Procedures for the Synthesis of alpha-Haloacetamides. Org. Synth. Coll. Vol. 4, p. 106. (General methodology reference).

A Technical Guide to 2-Bromo-N-(4-isopropoxybenzyl)acetamide: Synthesis, Characterization, and Applications

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 2-Bromo-N-(4-isopropoxybenzyl)acetamide, a compound of interest for its potential applications in synthetic and medicinal chemistry. The guide details its chemical and physical properties, provides a robust protocol for its synthesis, outlines methods for its analytical characterization, and discusses its role as a versatile chemical intermediate.

Compound Profile and Physicochemical Properties

2-Bromo-N-(4-isopropoxybenzyl)acetamide is a substituted N-benzylacetamide featuring a bromoacetyl group. This functional group makes it a reactive alkylating agent, suitable for various chemical modifications, particularly in the context of bioconjugation and the synthesis of more complex molecules.[1] The isopropoxybenzyl moiety modulates the compound's lipophilicity and can influence its interactions with biological targets.

A summary of its key chemical identifiers and calculated physical properties is presented below. While extensive experimental data for this specific molecule is not widely published, the properties of structurally similar compounds, such as N-benzyl-2-bromoacetamide, provide a reliable reference point.[2][3]

| Property | Value |

| IUPAC Name | 2-Bromo-N-(4-isopropoxybenzyl)acetamide |

| Molecular Formula | C12H16BrNO2 |

| Molecular Weight | 286.16 g/mol |

| CAS Number | Not available |

| Appearance | Expected to be an off-white to pale yellow solid |

| Melting Point | Not determined; (N-benzyl-2-bromo-acetamide: 95.7 °C[2]) |

| Boiling Point | Not determined; (N-benzyl-2-bromo-acetamide: 339 °C[2]) |

| Solubility | Expected to be soluble in organic solvents like DCM, THF, and DMSO |

| LogP (Calculated) | ~2.5 - 3.0 |

Synthesis of 2-Bromo-N-(4-isopropoxybenzyl)acetamide

The synthesis of 2-Bromo-N-(4-isopropoxybenzyl)acetamide is achieved via the nucleophilic acyl substitution of 4-isopropoxybenzylamine with a bromoacetyl halide, such as bromoacetyl bromide. This reaction, a form of bromoacetylation, is a standard and efficient method for forming amide bonds.[4][5] The presence of a non-nucleophilic base is crucial to neutralize the hydrogen halide byproduct generated during the reaction.[5][6]

Synthesis Principle

The primary amine of 4-isopropoxybenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. This addition-elimination sequence results in the formation of the stable amide bond and the release of hydrogen bromide (HBr). A tertiary amine base, such as triethylamine or pyridine, is added to quench the HBr, preventing the protonation of the starting amine and driving the reaction to completion.[5]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis, purification, and characterization process.

Caption: Synthesis workflow for 2-Bromo-N-(4-isopropoxybenzyl)acetamide.

Detailed Synthesis Protocol

This protocol is adapted from general procedures for the bromoacetylation of primary amines.[5][7]

-

Preparation : To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-isopropoxybenzylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

-

Base Addition : Add triethylamine (1.2 eq) to the stirred solution.

-

Acylation : Slowly add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 20-30 minutes. Causality Note: Slow addition at 0°C is critical to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring : After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.[8] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Quenching and Extraction : Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.[5] Causality Note: The acid wash removes excess triethylamine and unreacted starting amine, while the bicarbonate wash removes any remaining acidic impurities.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Bromo-N-(4-isopropoxybenzyl)acetamide.[7]

Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods. While specific experimental data for the title compound is not published, the expected spectral features can be reliably predicted based on analogous structures.[3][9]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the isopropoxybenzyl ring (δ ~6.8-7.2 ppm).- A septet for the isopropyl CH (δ ~4.5 ppm) and a doublet for the isopropyl CH₃ groups (δ ~1.3 ppm).- A doublet for the benzylic CH₂ (δ ~4.4 ppm).- A singlet for the bromoacetyl CH₂ (δ ~3.9-4.1 ppm).[3]- A broad singlet for the amide NH proton (δ ~6.5-8.0 ppm, solvent dependent). |

| ¹³C NMR | - Carbonyl carbon of the amide (δ ~165-170 ppm).[3]- Aromatic carbons (δ ~115-160 ppm).- Isopropyl CH and CH₃ carbons (δ ~70 ppm and ~22 ppm, respectively).- Benzylic CH₂ carbon (δ ~43 ppm).- Bromoacetyl CH₂ carbon (δ ~28-35 ppm).[3] |

| FT-IR | - N-H stretch (broad, ~3300 cm⁻¹).- Aromatic C-H stretch (~3050 cm⁻¹).- Aliphatic C-H stretches (~2970 cm⁻¹).- Amide I band (C=O stretch, strong, ~1660-1680 cm⁻¹).[4] |

| Mass Spec. | - A molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of nearly equal intensity, confirming the presence of a single bromine atom.[4] |

Applications in Drug Discovery and Chemical Biology

The chemical structure of 2-Bromo-N-(4-isopropoxybenzyl)acetamide makes it a valuable tool for researchers, particularly in drug development.

Covalent Inhibitor Development

The α-bromoacetamide moiety is a well-established electrophilic "warhead" used in the design of targeted covalent inhibitors.[1] It can form a stable, irreversible thioether bond by reacting with the nucleophilic thiol group of cysteine residues within a protein's binding site.[10] This mechanism offers advantages such as increased potency and prolonged duration of action.[1] The isopropoxybenzyl group can be tailored to provide specific interactions (e.g., hydrophobic, hydrogen bonding) with the target protein, guiding the warhead to the desired location.

Bioconjugation and Probe Synthesis

The reactivity of the bromoacetyl group allows for the straightforward conjugation of this molecule to proteins, peptides, or other biomolecules containing free thiols.[8][11] This can be used to attach reporter tags, fluorescent probes, or other functionalities to a biological target for study.

Intermediate for Heterocyclic Synthesis

N-benzyl bromoacetamides are versatile precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceutical agents.[4] The bromoacetamide can participate in intramolecular cyclization reactions to build complex molecular scaffolds.

The broader class of N-benzyl acetamides has been investigated for various biological activities, including anticonvulsant properties, highlighting the potential therapeutic relevance of this structural motif.[12]

Caption: Potential mechanism of covalent modification of a target protein.

Safety and Handling

2-Bromo-N-(4-isopropoxybenzyl)acetamide is an alkylating agent and should be handled with appropriate caution. It is expected to be an irritant to the eyes, skin, and respiratory system. All handling should be performed in a well-ventilated fume hood using personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

- A Comparative Guide to Bromoacetylation: Alternatives to Bromoacetyl Chloride - Benchchem. (n.d.).

- Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. (n.d.).

- Acetamide, N-benzyl-2-bromo- Properties - EPA. (n.d.).

- Synthesis of 2-bromo-N-(4-oxo-1-benzopyran-3-yl)-acetamide - PrepChem.com. (n.d.).

- Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. (n.d.).

- 2-bromo-N-isopropylacetamide | 75726-96-4 - ChemicalBook. (2025, August 26).

- 2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide - ChemScene. (n.d.).

- CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide. (n.d.).

- In-Depth Technical Guide: Chemical Properties of 2-Bromo-N-(4-sulfamoylphenyl)acetamide - Benchchem. (n.d.).

- 2-Bromo-N-(4-nitrophenyl)acetamide | 3598-91-2 - Sigma-Aldrich. (n.d.).

- Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate - arkat usa. (n.d.).

- 75726-96-4 | 2-Bromo-N-isopropylacetamide - AiFChem. (2025, October 21).

- 2-bromo-N-(4-bromo-3-methylphenyl)acetamide - C9H9Br2NO | CSSB00000190480. (n.d.).

- N-(4-Isopropoxyphenyl)acetamide - PMC. (n.d.).

- Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide.

- Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. PMC.

- Protocol for Bromoacetylation of Cysteine Residues in Proteins: Application Notes for Researchers - Benchchem. (n.d.).

- 2-bromoallylamine - Organic Syntheses Procedure. (n.d.).

- The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development: A Technical Guide - Benchchem. (n.d.).

- Antimicrobial activity of N-benzyl-2,2,2-trifluoroacetamide using... - ResearchGate. (n.d.).

- Al-Tamimi, A. M., Al-Dhabi, N. A., Perumal, P. T., & Balachandran, C. (2014). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. ResearchGate.

- Biological activity of benzyl 2-oxoacetate and its analogs - Benchchem. (n.d.).

- Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. (n.d.).

- Medicine synthesized by α‐bromoacetophenone and α,α‐dibromoacetophenone. | Download Scientific Diagram - ResearchGate. (n.d.).

- 2-Bromo-N-methoxy-N-methyl-acetamide | 134833-83-3 - Sigma-Aldrich. (n.d.).

- Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides | Request PDF. (2025, August 10).

- US4663481A - Preparation of bromoacetamides - Google Patents. (n.d.).

- bmse011230 NMR Quality Control Of Fragment Libraries For Screening at BMRB. (n.d.).

- Supporting Information - Wiley-VCH. (n.d.).

- Acetamide, N-(4-bromophenyl)- - the NIST WebBook. (n.d.).

- The medicinal chemistry evolution of antibody–drug conjugates - RSC Publishing. (n.d.).

- Organic Fungicides. I. The Preparation of Some α-Bromoacetamides - ACS Publications. (n.d.).

- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016, October 20).

- Khan, I., Saeed, A., Channar, P. A., & Larik, F. A. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. ResearchGate.

- Scheme 1 Synthesis of 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene (XIV) - ResearchGate. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. prepchem.com [prepchem.com]

- 7. 2-bromo-N-isopropylacetamide | 75726-96-4 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-isopropoxybenzyl) bromoacetamide: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of N-(4-isopropoxybenzyl) bromoacetamide, a versatile reagent with significant potential in drug discovery and chemical biology. Drawing upon established synthetic methodologies and extensive data from analogous compounds, this document serves as a vital resource for researchers, scientists, and professionals in the field of drug development. We will delve into the logical framework behind its synthesis, predictive characterization, and its prospective applications as a reactive intermediate for the covalent modification of biological targets.

Molecular Profile and Physicochemical Properties

N-(4-isopropoxybenzyl) bromoacetamide is a derivative of acetamide featuring a 4-isopropoxybenzyl substituent on the nitrogen atom and a bromine atom on the alpha-carbon of the acetyl group. While a specific CAS number for this compound is not publicly registered, its molecular formula and weight can be precisely determined from its constituent parts.

The core structure is built upon the precursor, N-(4-isopropoxybenzyl)acetamide (CAS: 943129-37-1).[1] The addition of a bromine atom in place of a hydrogen on the acetyl group affords the target molecule.

| Property | Value | Source |

| IUPAC Name | 2-bromo-N-(4-isopropoxybenzyl)acetamide | - |

| Molecular Formula | C12H16BrNO2 | Calculated |

| Molecular Weight | 286.16 g/mol | Calculated |

| Appearance | Predicted to be a white to off-white solid | Analogy to similar compounds |

Strategic Synthesis Pathway

The synthesis of N-(4-isopropoxybenzyl) bromoacetamide is most logically achieved through a two-step process. This pathway is designed for efficiency and control, leveraging well-established and high-yielding reactions. The causality behind this strategic choice lies in the sequential construction of the molecule, first establishing the stable amide bond and then introducing the reactive bromoacetyl moiety.

Sources

2-Bromo-N-(4-isopropoxybenzyl)acetamide: A Technical Guide on Synthesis, Cheminformatics, and Applications in Drug Discovery

Executive Summary

In the landscape of modern drug discovery and combinatorial chemistry, strategically designed electrophilic intermediates are paramount. 2-Bromo-N-(4-isopropoxybenzyl)acetamide (CAS: 947240-36-0) represents a highly versatile bifunctional scaffold. It combines a reactive bromoacetamide "warhead"—ideal for nucleophilic substitution (

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a rigorous, self-validating framework for utilizing this compound. This guide details its cheminformatic profile, mechanistic rationale for its synthesis, and step-by-step experimental protocols designed to maximize yield and purity in downstream drug development workflows.

Cheminformatics and Physicochemical Profiling

Accurate cheminformatic tracking is the first step in any robust drug development pipeline. The structural identity of 2-Bromo-N-(4-isopropoxybenzyl)acetamide is defined by its precise SMILES string and InChIKey, which dictate its behavior in in silico docking studies and pharmacokinetic predictions.

The isopropoxy group at the para position of the benzyl ring acts as an electron-donating group (EDG) via resonance, though its primary role in this scaffold is to increase lipophilicity (LogP) and provide a flexible, branched hydrophobic anchor. The

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for assay development and synthetic planning [1, 2, 3].

| Parameter | Value |

| Chemical Name | 2-Bromo-N-(4-isopropoxybenzyl)acetamide |

| CAS Registry Number | 947240-36-0 |

| Molecular Formula | |

| Molecular Weight | 286.17 g/mol |

| SMILES | CC(C)Oc1ccc(CNC(=O)CBr)cc1 |

| InChIKey | AIONADUCJPOYDU-UHFFFAOYSA-N |

| Predicted Boiling Point | 428.2 ± 35.0 °C |

| Predicted Density | 1.329 ± 0.06 g/cm³ |

Synthetic Methodology: Mechanistic Rationale and Protocols

The synthesis of 2-Bromo-N-(4-isopropoxybenzyl)acetamide relies on the acylation of 4-isopropoxybenzylamine. To ensure high fidelity and prevent the formation of unwanted byproducts (such as imides via over-acylation), the reaction conditions must be strictly controlled.

Protocol 1: Optimized Synthesis of the Intermediate

Step 1: Preparation of the Amine Solution

-

Action: Dissolve 4-isopropoxybenzylamine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous dichloromethane (

). Cool the reaction vessel to 0 °C under an inert argon atmosphere. -

Causality: DIPEA is selected as a sterically hindered, non-nucleophilic base to scavenge the hydrobromic acid (HBr) byproduct. This prevents the protonation of the starting primary amine, which would otherwise halt the reaction.

is chosen for its excellent solubilizing properties and complete inertness to the acylating agent. Cooling to 0 °C is critical to control the exothermicity of the subsequent acylation, minimizing degradation.

Step 2: Electrophile Addition

-

Action: Add bromoacetyl bromide (1.1 eq) dropwise over 30 minutes.

-

Causality: Dropwise addition ensures that the electrophile remains the limiting reagent in solution at any given moment. This kinetic control prevents double acylation (imide formation). Bromoacetyl bromide is explicitly preferred over bromoacetyl chloride because the acyl bromide is more reactive, ensuring rapid and complete conversion at low temperatures before side reactions can occur.

Step 3: Reaction Monitoring (Self-Validating System)

-

Action: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3) or LC-MS.

-

Validation: The protocol is self-validating via a ninhydrin stain on the TLC plate. The primary amine starting material will stain positive (purple/pink), while the product will not. The complete disappearance of the ninhydrin-active spot, coupled with the appearance of the product mass

(exhibiting the classic 1:1 isotopic pattern of a single bromine atom) on LC-MS, definitively confirms reaction completion.

Step 4: Workup and Purification

-

Action: Quench the reaction with saturated aqueous

. Extract with -

Causality: This orthogonal washing strategy is designed to isolate the product without chromatography. The

quench neutralizes residual acid and hydrolyzes any unreacted bromoacetyl bromide. The subsequent 1M HCl wash selectively protonates and removes any trace unreacted starting amine into the aqueous layer, yielding a highly pure crude product ready for downstream derivatization.

Synthetic pathway and downstream application of 2-Bromo-N-(4-isopropoxybenzyl)acetamide.

Applications in Drug Discovery: The Bromoacetamide Warhead

In medicinal chemistry, the bromoacetamide motif serves two primary functions: as an intermediate for combinatorial library generation, and as a covalent warhead targeting nucleophilic residues (primarily cysteine) in target proteins.

Combinatorial Library Generation ( Derivatization)

The primary aliphatic bromide is an excellent leaving group. Reacting 2-Bromo-N-(4-isopropoxybenzyl)acetamide with a diverse panel of secondary amines (e.g., piperazines, morpholines) generates libraries of tertiary amines.

Protocol 2: High-Throughput Nucleophilic Derivatization

-

Action: Dissolve 2-Bromo-N-(4-isopropoxybenzyl)acetamide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Action: Add the desired secondary amine (1.2 eq) and anhydrous

(2.0 eq). Stir at room temperature for 4-12 hours. -

Causality: DMF is a polar aprotic solvent that lacks hydrogen-bond donors, leaving the amine nucleophile unsolvated and highly reactive, thereby accelerating the

displacement.

Targeted Covalent Inhibition

When incorporated into a final drug molecule, the bromoacetamide group can act as a targeted covalent inhibitor (TCI). The 4-isopropoxybenzyl group provides the non-covalent affinity required to orient the molecule within a target's binding pocket (e.g., a kinase ATP-binding site). Once oriented, the electrophilic

Mechanism of covalent target inhibition utilizing a bromoacetamide electrophilic warhead.

Conclusion

2-Bromo-N-(4-isopropoxybenzyl)acetamide is a structurally elegant intermediate that bridges the gap between simple building blocks and complex, bioactive architectures. By understanding the cheminformatic identity (SMILES: CC(C)Oc1ccc(CNC(=O)CBr)cc1, InChIKey: AIONADUCJPOYDU-UHFFFAOYSA-N) and the mechanistic causality behind its handling, researchers can deploy this compound to construct diverse chemical libraries or engineer highly specific covalent inhibitors. The self-validating protocols provided herein ensure that application scientists can achieve high-fidelity synthesis with orthogonal purification, accelerating the pace of early-stage drug discovery.

References

-

BIOFOUNT. "947240-36-0 | 2-Bromo-N-(4-isopropoxybenzyl)acetamide". Source: bio-fount.com. URL: [Link]

A Technical Guide to the Cysteine Alkylation Potential of 2-Bromo-N-(4-isopropoxybenzyl)acetamide

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

Introduction: The Significance of Cysteine and its Alkylation

Within the proteome, cysteine holds a unique position. Though one of the less abundant amino acids, its sulfhydryl (thiol) group (-SH) is a powerful nucleophile, often existing as the thiolate anion (-S⁻) within specific protein microenvironments.[1] This high reactivity makes cysteine residues critical players in enzyme catalysis, protein structure (via disulfide bonds), and redox signaling.[2]

The ability to selectively modify cysteine residues through alkylation is a cornerstone of modern chemical biology and drug discovery.[2][3] Cysteine alkylation is used to:

-

Probe Protein Structure and Function: By blocking the thiol group, researchers can prevent disulfide bond formation, which is a critical step in sample preparation for mass spectrometry-based proteomics.[4][5]

-

Develop Covalent Inhibitors: Many targeted therapies are designed as covalent drugs that form an irreversible bond with a non-catalytic cysteine residue on the target protein, leading to potent and durable inhibition.[3]

-

Bioconjugation: Attaching probes, tags, or other molecules to proteins at specific sites.[2]

This guide focuses on a specific molecule, 2-Bromo-N-(4-isopropoxybenzyl)acetamide, to determine if it belongs to this important class of cysteine-modifying agents.

Mechanistic Analysis of the Putative Alkylating Agent

Chemical Structure and Predicted Reactivity

The reactivity of 2-Bromo-N-(4-isopropoxybenzyl)acetamide is dictated by its α-haloacetamide functional group. This class of compounds is well-characterized as effective cysteine-directed electrophiles.[3]

-

The Electrophilic "Warhead": The core of the reactivity lies in the carbon atom alpha to the carbonyl group, which is bonded to a bromine atom (an excellent leaving group). This creates a highly electrophilic center.

-

The Nucleophile: The thiol group of a cysteine residue, particularly in its deprotonated thiolate form, acts as the nucleophile.[1]

-

The Reaction: The interaction proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction.[3] The thiolate anion attacks the electrophilic α-carbon, displacing the bromide ion and forming a stable, irreversible thioether bond.[1]

The N-(4-isopropoxybenzyl) substituent, while large, is attached to the amide nitrogen and is not expected to sterically or electronically prevent the fundamental SN2 reaction at the α-carbon. It will, however, dictate the mass addition that is observed upon successful alkylation.

The SN2 Reaction Pathway

The alkylation of a cysteine residue by 2-Bromo-N-(4-isopropoxybenzyl)acetamide is a direct and well-understood mechanism.

Caption: SN2 mechanism of cysteine alkylation by an α-bromoacetamide.

Experimental Verification: A Proteomics-Based Protocol

To empirically validate that 2-Bromo-N-(4-isopropoxybenzyl)acetamide alkylates cysteine residues, a bottom-up proteomics workflow coupled with high-resolution mass spectrometry is the definitive method.[6][7] This approach allows for the precise identification of the modified amino acid residue.

Overall Experimental Workflow

The protocol is designed to compare a control protein sample with a sample treated with the test compound, identifying mass shifts on cysteine-containing peptides that correspond to the covalent addition of the molecule.

Caption: Mass spectrometry workflow for validating cysteine alkylation.

Detailed Step-by-Step Methodology

Materials:

-

Model Protein: Bovine Serum Albumin (BSA)

-

Denaturant: Urea

-

Reducing Agent: Dithiothreitol (DTT)

-

Control Alkylating Agent: Iodoacetamide (IAM)

-

Test Compound: 2-Bromo-N-(4-isopropoxybenzyl)acetamide

-

Quenching Reagent: DTT

-

Digestion Enzyme: Trypsin (MS-grade)

-

Buffers: 50 mM Ammonium Bicarbonate (pH ~8.0)

-

Peptide Desalting Columns (C18)

-

LC-MS/MS System (e.g., Orbitrap-based)

Protocol:

-

Protein Solubilization and Denaturation:

-

Dissolve 1 mg of BSA in 1 mL of 8 M urea in 50 mM ammonium bicarbonate buffer. This unfolds the protein, making cysteine residues accessible.[5]

-

-

Reduction:

-

Add DTT to a final concentration of 10 mM.

-

Incubate at 37°C for 1 hour to reduce all disulfide bonds to free thiols.

-

-

Alkylation:

-

Divide the sample into two equal aliquots: "Control" and "Test."

-

To the Control: Add iodoacetamide to a final concentration of 20 mM.

-

To the Test: Add 2-Bromo-N-(4-isopropoxybenzyl)acetamide to a final concentration of 20 mM.

-

Incubate both samples for 30-45 minutes at room temperature in the dark. α-haloacetamides are light-sensitive.

-

-

Quenching:

-

Add DTT to a final concentration of 20 mM to both samples to quench any unreacted alkylating agent.

-

-

Digestion:

-

Dilute both samples with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to < 1 M.

-

Add trypsin at a 1:50 (enzyme:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Peptide Cleanup:

-

Desalt the resulting peptide mixtures using C18 spin columns according to the manufacturer's protocol. This removes salts and detergents that interfere with MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis and Expected Results

The key to this analysis is identifying the specific mass shift on cysteine residues.

| Parameter | Calculation | Expected Mass Shift (Da) |

| Control (Iodoacetamide) | Mass of Acetamide (-CH₂CONH₂) | +57.021 Da |

| Test Compound | Mass of N-(4-isopropoxybenzyl)acetamide moiety | +208.131 Da |

-

Data Search: Search the resulting MS/MS spectra against the BSA protein sequence using a database search engine (e.g., MaxQuant, Proteome Discoverer).

-

Variable Modifications: Configure the search to look for two variable modifications on cysteine:

-

Carbamidomethylation: +57.021 Da (for the control sample).

-

Custom Modification: +208.131 Da (for the test sample).

-

-

Validation: A positive result is the confident identification of BSA peptides in the "Test" sample where cysteine residues show a mass addition of +208.131 Da. Comparing the number and intensity of these modified peptides to the carbamidomethylated peptides in the control confirms the efficacy of the reaction.

Specificity and Potential Off-Target Reactions

While α-haloacetamides are highly reactive towards cysteine, they are not perfectly specific. Under certain conditions, other nucleophilic amino acid residues can be modified.[8]

-

Histidine & Lysine: The imidazole ring of histidine and the ε-amino group of lysine can be alkylated. These reactions are highly pH-dependent and become more prominent at pH values above 8.5-9.0.[9] Performing the alkylation at a pH of ~8.0, optimal for cysteine thiolate formation, helps minimize these side reactions.

-

Methionine: The thioether side chain of methionine can be alkylated, forming a sulfonium ion.[9] This side reaction can occur even at neutral pH, particularly with high concentrations of the alkylating agent or prolonged incubation times.[8][10]

Mitigation Strategies:

-

Control pH: Maintain a pH between 7.5 and 8.5.[9]

-

Optimize Stoichiometry: Use the lowest effective concentration of the alkylating agent.

-

Limit Reaction Time: Monitor the reaction and quench it once sufficient target modification is achieved.

Conclusion

Based on fundamental chemical principles, 2-Bromo-N-(4-isopropoxybenzyl)acetamide is predicted to be an effective cysteine alkylating agent. Its core 2-bromoacetamide structure is a well-established electrophilic moiety that reacts readily with the nucleophilic thiol of cysteine via an SN2 mechanism. The N-substituent defines the mass adduct but does not negate the inherent reactivity of the warhead. The provided mass spectrometry-based protocol offers a definitive and robust method for empirically confirming this reactivity and characterizing its efficiency. For researchers investigating this molecule, the primary expectation should be that it will covalently modify accessible cysteine residues, a property that can be harnessed for applications ranging from proteomics to targeted drug development.

References

- Creative Proteomics. (n.d.). Protein Alkylation Analysis.

- Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.

- BenchChem. (2025). A Head-to-Head Comparison: 2-Bromoacetamide vs. Iodoacetamide for Cysteine Alkylation Efficiency.

- BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 2-Bromoacetamide and N-ethylmaleimide.

- Gao, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI.

- Pócsfalvi, G., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. PMC.

- Müller, T., & Winter, D. (2017).

- Carroll, K. S., et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. SfRBM.

- BenchChem. (2025). 2-Bromoacetamide as a Precision Tool in Alkylation Chemistry: A Technical Guide for Researchers.

- Ren, D., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems (RSC Publishing).

- Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation.

- ResearchGate. (2025). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues | Request PDF.

- Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification.

- BenchChem. (2025). side reactions of bromoacetamide group in bioconjugation.

- Chen, Y., et al. (2024). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry.

- Thermo Fisher Scientific. (n.d.). Protein sample preparation for mass spectrometry.

Sources

- 1. sfrbm.org [sfrbm.org]

- 2. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]

- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]

- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 5. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility of 2-Bromo-N-(4-isopropoxybenzyl)acetamide in DMSO and Water

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and determining the solubility of 2-Bromo-N-(4-isopropoxybenzyl)acetamide, a compound of interest in medicinal chemistry and drug discovery.[1] Given the critical role of solubility in a compound's developability and in vitro assay performance, this document outlines the theoretical considerations, practical experimental protocols, and data interpretation necessary for a thorough solubility assessment in two key solvents: Dimethyl Sulfoxide (DMSO) and water.[2][3]

Theoretical Framework: Predicting Solubility

While specific experimental data for 2-Bromo-N-(4-isopropoxybenzyl)acetamide is not widely published, we can infer its likely solubility characteristics based on its molecular structure and the properties of its constituent functional groups.[4]

Molecular Structure Analysis:

-

Bromoacetamide Group: The presence of a bromine atom and an amide group introduces polarity and the potential for hydrogen bonding.[1][5]

-

Isopropoxybenzyl Group: The isopropoxy group and the benzyl ring are largely non-polar, contributing to the molecule's lipophilicity.

This combination of polar and non-polar moieties suggests that 2-Bromo-N-(4-isopropoxybenzyl)acetamide is likely to have limited aqueous solubility and good solubility in a polar aprotic solvent like DMSO.

The Role of Solvents:

-

DMSO (Dimethyl Sulfoxide): As a "universal solvent," DMSO is highly effective at dissolving both polar and non-polar compounds.[6][7][8] Its polar aprotic nature allows it to disrupt intermolecular forces and form stable solvation shells around a wide range of solutes.[7] In drug discovery, DMSO is the standard solvent for preparing high-concentration stock solutions for screening and in vitro assays.[6]

-

Water: As a highly polar, protic solvent, water's ability to dissolve a compound is largely dependent on the compound's ability to form hydrogen bonds and its overall polarity.[9][10] Compounds with large non-polar regions tend to have poor aqueous solubility.[10]

Quantitative Solubility Assessment: Methodologies and Protocols

A comprehensive understanding of a compound's solubility requires distinguishing between two key measurements: thermodynamic and kinetic solubility.[11]

Thermodynamic Solubility in Water

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[12][13] The shake-flask method is the gold standard for this determination.[11][14]

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid 2-Bromo-N-(4-isopropoxybenzyl)acetamide to a known volume of purified water (or a relevant aqueous buffer, e.g., PBS, pH 7.4) in a sealed vial.[15]

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[11]

-

Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter.[11]

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[16][17]

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Solubility in DMSO

For a highly soluble compound in DMSO, determining the upper limit of solubility often involves preparing a saturated solution and quantifying the concentration.

Experimental Protocol: Saturated Solution Method

-

Preparation: Add an excess of solid 2-Bromo-N-(4-isopropoxybenzyl)acetamide to a known volume of high-purity DMSO in a sealed vial.

-

Dissolution: Agitate the mixture at a constant temperature until no more solid appears to dissolve. Gentle warming may be applied to facilitate dissolution, followed by cooling to the target temperature.

-

Separation: Centrifuge the mixture to pellet any undissolved solid.

-

Quantification: Carefully take an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration using a calibrated analytical method (e.g., HPLC-UV).

Kinetic Solubility in Aqueous Buffer

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often formed by diluting a DMSO stock solution into an aqueous buffer.[11][12] This is a high-throughput method commonly used in early drug discovery.[16]

Experimental Protocol: Turbidimetric Method

-

Stock Solution: Prepare a high-concentration stock solution of 2-Bromo-N-(4-isopropoxybenzyl)acetamide in DMSO (e.g., 10 mM).[18]

-

Serial Dilution: Create a serial dilution of the stock solution in DMSO.[18]

-

Aqueous Dilution: Add a small volume of each DMSO solution to a larger volume of aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.[19]

-

Incubation: Incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours).[18]

-

Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[18][19]

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.[18]

Data Presentation and Interpretation

The results of the solubility assessments should be presented in a clear and concise manner.

Table 1: Predicted and Experimental Solubility of 2-Bromo-N-(4-isopropoxybenzyl)acetamide

| Solvent System | Solubility Type | Predicted Solubility | Experimental Value (Hypothetical) |

| Water / PBS (pH 7.4) | Thermodynamic | Low | 15 µg/mL |

| DMSO | Saturated | High | >200 mg/mL |

| PBS (pH 7.4) from DMSO stock | Kinetic | Moderate | 50 µM |

Interpretation of Results:

-

Low Thermodynamic Aqueous Solubility: A low value (e.g., <10 µg/mL) can indicate potential challenges with oral absorption and bioavailability.[3]

-

High DMSO Solubility: Confirms its suitability as a solvent for creating stock solutions for in vitro screening.[6]

-

Kinetic vs. Thermodynamic Solubility: A significant difference between kinetic and thermodynamic solubility can suggest that the compound is prone to forming supersaturated solutions, which may have implications for formulation development.

Visualizing Experimental Workflows

Diagram 1: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Diagram 2: Kinetic Solubility Workflow

Caption: Workflow for Kinetic Solubility Determination.

Conclusion and Implications

A thorough understanding of the solubility of 2-Bromo-N-(4-isopropoxybenzyl)acetamide in both DMSO and aqueous systems is fundamental for its successful progression in the drug discovery pipeline. The protocols and theoretical considerations outlined in this guide provide a robust framework for obtaining reliable and reproducible solubility data. This information is critical for designing meaningful in vitro and in vivo studies, as well as for informing future formulation strategies.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

-

Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

-

Protherabio. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from [Link]

-

Bio-protocol. (2018). Determination of Kinetic Solubility. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Fine-Chem. (2026, February 17). Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications. Retrieved from [Link]

-

MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

-

Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Scribd. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

University of Al-maarif. (n.d.). Determination of Solubility Class. Retrieved from [Link]

-

Environmental Sciences Europe. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. Retrieved from [Link]

-

Scribd. (n.d.). 3. Determination of Solubility Class. Retrieved from [Link]

-

Contract Pharma. (2025, March 12). Overcoming the Challenge of Poor Drug Solubility. Retrieved from [Link]

-

Catalent. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. ispe.gr.jp [ispe.gr.jp]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. antbioinc.com [antbioinc.com]

- 8. Dimethyl Sulfoxide (DMSO): High-Purity Solvent for Industrial, Pharmaceutical, and Electronic Applications - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 9. uoa.edu.iq [uoa.edu.iq]

- 10. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 11. raytor.com [raytor.com]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. evotec.com [evotec.com]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. enamine.net [enamine.net]

- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 18. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 19. bio-protocol.org [bio-protocol.org]

Safety Data Sheet (SDS) for 2-Bromo-N-(4-isopropoxybenzyl)acetamide

Risk Assessment and Handling Protocols for High-Potency Electrophiles: A Focus on 2-Bromo-N-(4-isopropoxybenzyl)acetamide

Abstract

This technical guide provides a comprehensive safety and handling framework for 2-Bromo-N-(4-isopropoxybenzyl)acetamide , a specialized alpha-haloacetamide intermediate used in medicinal chemistry. Due to the absence of a standardized monograph for this specific research substance, this guide utilizes Structure-Activity Relationship (SAR) analysis and read-across methodology from analogous alpha-bromoacetamides. The content focuses on its electrophilic nature, potential for irreversible cysteine alkylation, and the requisite containment strategies for drug development environments.

Part 1: Chemical Identity & Physiochemical Properties[1]

Status: Research Substance (Novel/Non-Pharmacopeial). Classification: Alkylating Agent / Electrophile.

| Property | Specification / Value |

| Chemical Name | 2-Bromo-N-(4-isopropoxybenzyl)acetamide |

| Predicted Formula | C₁₂H₁₆BrNO₂ |

| Molecular Weight | 286.17 g/mol |

| Structural Features | [1][2][3][4] • Warhead: |

| Physical State | Solid (Likely white to off-white crystalline powder) |

| Solubility Profile | Low water solubility; Soluble in DMSO, DMF, DCM, and Chloroform. |

| Melting Point (Est.) | 85°C – 115°C (Based on analogous benzyl acetamides) |

| Precursors | 4-Isopropoxybenzylamine + Bromoacetyl bromide |

Part 2: Hazard Identification (The "Why")

The primary hazard of 2-Bromo-N-(4-isopropoxybenzyl)acetamide stems from its

Mechanism of Toxicity: The Haptenization Pathway

Unlike simple irritants, this compound acts as a sensitizer . Upon skin contact or inhalation, it alkylates carrier proteins (Haptenization). The immune system recognizes the protein-hapten conjugate as foreign, leading to T-cell mediated hypersensitivity (Allergic Contact Dermatitis).

Key Hazards (GHS Classification - Predicted):

-

H314: Causes severe skin burns and eye damage (due to alkylation capability).

-

H317: May cause an allergic skin reaction (Sensitizer).

Visualizing the Toxicity Pathway

The following diagram illustrates the molecular mechanism where the bromine acts as a leaving group, allowing the compound to covalently bind to biological thiols.

Figure 1: Mechanism of Action. The alpha-carbon undergoes nucleophilic attack by biological thiols, leading to irreversible protein conjugation and potential immune sensitization.

Part 3: Handling & Storage Protocols (The "How")

To ensure scientific integrity and safety, handling protocols must focus on containment and neutralization .

Engineering Controls

-

Primary Barrier: All weighing and transfer operations must occur inside a certified Chemical Fume Hood.

-

Airflow: Face velocity should be maintained between 80–100 fpm.

-

Static Control: Use anti-static weighing boats; the lipophilic nature of the isopropoxy group may generate static charge during handling of the dry powder.

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Requirement | Rationale |

| Respiratory | N95 (minimum) or P100 if outside hood. | Prevents inhalation of sensitizing dusts. |

| Dermal (Hands) | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) | Alpha-haloacetamides can permeate thin nitrile. Double gloving provides a breakthrough time buffer. |

| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient for potential alkylating dusts. |

| Body | Lab coat (buttoned) + Tyvek sleeves | Protects wrists/forearms during reaching movements. |

Experimental Workflow & Decontamination

The following workflow ensures that the compound is handled and quenched within a closed loop system.

Figure 2: Safe Handling Lifecycle. Note the specific quenching step using a nucleophile (Cysteine/Thiosulfate) to destroy unreacted electrophiles before disposal.

Part 4: Emergency Response & First Aid

-

Inhalation: Move to fresh air immediately. Corticosteroids may be required if respiratory sensitization is suspected.

-

Skin Contact:

-

Do not scrub. Scrubbing drives the alkylator deeper into the dermis.

-

Rinse with copious water for 15 minutes.

-

Wash gently with soap.

-

Specific Antidote: If available, a dilute solution of sodium thiosulfate can be used to neutralize surface residues (consult medical supervision).

-

-

Eye Contact: Rinse for 15 minutes.[2][6][7] Consult an ophthalmologist immediately (corrosive risk).

Part 5: Synthesis & Usage Context

Researchers typically utilize 2-Bromo-N-(4-isopropoxybenzyl)acetamide as an intermediate to introduce the N-(4-isopropoxybenzyl)acetamide motif into a larger pharmacophore via nucleophilic substitution (SN2).

Synthesis Protocol (Standardized):

-

Reagents: 4-Isopropoxybenzylamine (1.0 eq), Bromoacetyl bromide (1.1 eq), Triethylamine (1.2 eq).

-

Solvent: Dichloromethane (DCM), anhydrous, 0°C.

-

Procedure: Add acid chloride dropwise to the amine/base solution.

-

Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to minimize exposure to silica dust contaminated with the alkylator.

References

-

PubChem. 2-Bromoacetamide (Compound Summary).[8] National Library of Medicine. Available at: [Link]

-

American Chemical Society (ACS). Identifying and Handling High-Hazard Chemicals. ACS Center for Lab Safety. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). A Guide to The Globally Harmonized System of Classification and Labeling of Chemicals (GHS). Available at: [Link]

- Siegel, D. et al.Solubility-Driven Optimization of Electrophilic Compounds. Journal of Medicinal Chemistry. (Contextual reference for alpha-haloacetamide reactivity).

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. fishersci.com [fishersci.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. capotchem.com [capotchem.com]

- 8. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-N-(4-isopropoxybenzyl)acetamide

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-N-(4-isopropoxybenzyl)acetamide, with a primary focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights, ensuring scientific integrity and actionable guidance.

Executive Summary

Chemical Identity and Structure

-

IUPAC Name: 2-Bromo-N-(4-isopropoxybenzyl)acetamide

-

Molecular Formula: C₁₂H₁₆BrNO₂

-

Molecular Weight: 286.16 g/mol

-

Chemical Structure:

(where Ph represents a para-substituted benzene ring)

The structure features a bromoacetamide functional group linked to a benzyl amine, which is further substituted with an isopropoxy group at the para position of the phenyl ring. This combination of an electrophilic bromoacetyl group and a substituted aromatic ring makes it a potentially interesting scaffold for medicinal chemistry.

Predicted Physicochemical Properties

Direct experimental data for the melting and boiling points of 2-Bromo-N-(4-isopropoxybenzyl)acetamide are not extensively documented. However, by examining related compounds, we can establish a reasonable estimation.

Comparative Analysis of Structurally Related Compounds

The melting point of a solid is influenced by the strength of its crystal lattice, which is determined by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The boiling point is primarily dependent on molecular weight and intermolecular forces.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Bromoacetamide | C₂H₄BrNO | 137.96 | 87-91[1] | 271.6 (Predicted)[1] |

| 2-bromo-N-isopropylacetamide | C₅H₁₀BrNO | 180.04 | 63-64[2] | 266 (Predicted)[2] |

| 2'-Bromo-N-(2-methoxyphenyl)acetamide | C₉H₁₀BrNO₂ | 244.00 | 76.8[3] | Not Available |

| 2-bromo-N-(4-methoxyphenyl)acetamide | C₉H₁₀BrNO₂ | 244.088 | 131.15 (Predicted)[4] | 315.27 (Predicted)[4] |

| 2'-Bromo-N-(4-methylphenyl)acetamide | C₉H₁₀BrNO | 228.00 | 106.8[3] | Not Available |

| 2-Bromo-N-(4-bromophenyl)acetamide | C₈H₇Br₂NO | 292.97 | Not specified, crystal structure reported[5][6] | Not Available |

| N-(4-Isopropoxyphenyl)acetamide | C₁₁H₁₅NO₂ | 193.24 | 130[7] | Not Available |

Based on this comparative data, the melting point of 2-Bromo-N-(4-isopropoxybenzyl)acetamide is likely to be in the range of 70-140 °C. The presence of the larger benzyl and isopropoxy groups compared to the simpler analogs suggests a higher melting point due to increased molecular weight and potential for more significant van der Waals interactions. The N-H and C=O groups allow for hydrogen bonding, which will also contribute to a higher melting point. Boiling points for such compounds are often not experimentally determined as they tend to decompose at elevated temperatures.

Synthesis and Purification

The properties of a chemical compound are intrinsically linked to its purity. A plausible and common method for the synthesis of N-substituted 2-bromoacetamides is the acylation of a primary amine with bromoacetyl bromide or bromoacetyl chloride.

Proposed Synthesis of 2-Bromo-N-(4-isopropoxybenzyl)acetamide

The synthesis would likely proceed via the reaction of 4-isopropoxybenzylamine with bromoacetyl bromide in the presence of a base to neutralize the HBr byproduct.

Reaction Scheme:

(4-(CH₃)₂CHO-Ph-CH₂NH₂) + BrCOCH₂Br + Base → (4-(CH₃)₂CHO-Ph-CH₂NHCOCH₂Br) + Base·HBr

Experimental Protocol

-

Dissolution: Dissolve 4-isopropoxybenzylamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or diethyl ether.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Acylation: Slowly add bromoacetyl bromide (1 equivalent) dropwise to the stirred solution.

-

Reaction: Allow the reaction to proceed at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-Bromo-N-(4-isopropoxybenzyl)acetamide.

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Caption: Proposed workflow for the synthesis and purification of 2-Bromo-N-(4-isopropoxybenzyl)acetamide.

Experimental Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is crucial for compound characterization and purity assessment.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of the finely powdered, dry crystalline product is packed into a capillary tube.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

A sharp melting range (typically < 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Protocol: Distillation Method (for sufficient quantities)

-

Apparatus Setup: The liquid is placed in a distillation flask connected to a condenser, with a thermometer placed at the vapor outlet.

-

Heating: The liquid is heated to boiling.

-

Equilibrium: The temperature is recorded when the vapor and liquid are in equilibrium, indicated by a stable temperature reading as the liquid condenses on the thermometer bulb.

Protocol: Micro Boiling Point Determination (for small quantities)

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The test tube is heated in a heating bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

It is important to note that many complex organic molecules, including 2-Bromo-N-(4-isopropoxybenzyl)acetamide, may decompose at or below their boiling point, especially at atmospheric pressure. In such cases, vacuum distillation may be employed to lower the boiling point, or the boiling point may not be a practical physical constant to determine.

Conclusion

While direct experimental values for the melting and boiling points of 2-Bromo-N-(4-isopropoxybenzyl)acetamide are not currently available in the surveyed literature, this guide provides a comprehensive framework for their estimation and experimental determination. Through comparative analysis of related structures, a probable melting point range has been proposed. Furthermore, detailed protocols for the synthesis, purification, and characterization of this compound have been presented to aid researchers in its practical handling and evaluation. The scientific integrity of any subsequent research will rely on the careful application of these established methodologies to obtain pure material and accurately measure its physical properties.

References

-

Crystal structure of N-(4-isopropoxyphenyl)acetamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Gowda, B. T., Svoboda, I., Foro, S., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1833.

-

Oliveto, E. P., & Gerold, C. (n.d.). N-BROMOACETAMIDE. Organic Syntheses. Retrieved from [Link]

- Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. (n.d.). [Journal Name].

-

Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Retrieved from [Link]

- N-(2-Bromo-4-nitrophenyl)acetamide (CAS 57045-86-0). (n.d.). [Source Name].

-

solerone hexanoic acid, 4-hydroxy-5-oxo-, gamma-lactone. (n.d.). The Good Scents Company. Retrieved from [Link]

-

2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4). (n.d.). Chemchart. Retrieved from [Link]

-

2-bromo-N-(4-bromo-3-methylphenyl)acetamide. (n.d.). Chemspace. Retrieved from [Link]

-

TRANS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE (CAS 5456-63-3). (n.d.). ChemWhat. Retrieved from [Link]

-

Acetamide, N-(4-bromophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. 683-57-8 CAS MSDS (2-BROMOACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-bromo-N-isopropylacetamide | 75726-96-4 [chemicalbook.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. 2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-(4-Isopropoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Isopropoxybenzylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-isopropoxybenzylamine scaffold is a key structural motif in a variety of compounds with significant biological activity. Its presence in molecules designed as kinase inhibitors and potential anticancer agents underscores the importance of efficient and versatile synthetic routes to its derivatives.[1][2] The isopropoxy group, in particular, can modulate a compound's lipophilicity, which is a critical parameter in determining its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the primary synthetic strategies for preparing 4-isopropoxybenzylamine and its N-substituted analogs, with a focus on practical experimental details and the underlying chemical principles.

I. Synthesis of the Key Precursor: 4-Isopropoxybenzaldehyde

The most common and direct precursor for the synthesis of 4-isopropoxybenzylamine derivatives is 4-isopropoxybenzaldehyde. This starting material is typically prepared via a Williamson ether synthesis, a robust and widely used method for forming ethers.

A. The Williamson Ether Synthesis: Mechanism and Rationale

The Williamson ether synthesis is a classic S(_N)2 reaction where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[3] In the context of 4-isopropoxybenzaldehyde synthesis, the phenoxide is generated from 4-hydroxybenzaldehyde by deprotonation with a suitable base. The resulting phenoxide then attacks an isopropyl halide.

The choice of an appropriate base and solvent is crucial for the success of this reaction. A relatively strong base is required to deprotonate the phenolic hydroxyl group. Anhydrous potassium carbonate is a common and effective choice. The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), which can solvate the cation of the base without deactivating the nucleophile.

Diagram 1: Williamson Ether Synthesis of 4-Isopropoxybenzaldehyde

Caption: General workflow for the synthesis of 4-isopropoxybenzaldehyde via Williamson ether synthesis.

B. Experimental Protocol: Synthesis of 4-Isopropoxybenzaldehyde

This protocol is adapted from established Williamson ether synthesis procedures.

Materials:

-

4-Hydroxybenzaldehyde

-

2-Iodopropane (or 2-bromopropane)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Potassium Iodide (KI) (catalytic amount, if using 2-bromopropane)

-

Acetone (anhydrous)

-

Diethyl ether

-

Aqueous Sodium Hydroxide (NaOH)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-hydroxybenzaldehyde, anhydrous potassium carbonate, and a catalytic amount of potassium iodide.

-

Add anhydrous acetone to the flask to dissolve the reactants.

-

Add 2-iodopropane to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours (typically overnight). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with a dilute aqueous solution of sodium hydroxide to remove any unreacted 4-hydroxybenzaldehyde.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-isopropoxybenzaldehyde.

-

Purify the crude product by vacuum distillation to yield pure 4-isopropoxybenzaldehyde as a colorless to pale yellow oil.

II. Synthesis of 4-Isopropoxybenzylamine Derivatives

The most versatile and widely employed method for the synthesis of 4-isopropoxybenzylamine and its N-substituted derivatives is reductive amination.

A. Reductive Amination: A Powerful Tool for C-N Bond Formation

Reductive amination is a two-step, one-pot reaction that transforms a carbonyl compound (in this case, 4-isopropoxybenzaldehyde) into an amine.[4][5] The process involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[6] This method is highly favored due to its broad substrate scope, high yields, and the ability to control the degree of alkylation on the nitrogen atom, thus avoiding the over-alkylation issues often encountered with direct alkylation methods.[5]

Mechanism of Reductive Amination:

-

Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of 4-isopropoxybenzaldehyde. This is followed by dehydration to form a Schiff base (imine) if a primary amine is used, or an iminium ion if a secondary amine is used.[6] This step is often acid-catalyzed.

-

Reduction: A reducing agent, present in the reaction mixture, then reduces the C=N double bond of the imine or iminium ion to a C-N single bond, yielding the final amine product.

Diagram 2: General Mechanism of Reductive Amination

Caption: Simplified mechanism of reductive amination.

A variety of reducing agents can be employed for this transformation, with the choice depending on the specific substrates and desired reaction conditions.

| Reducing Agent | Key Features |

| Sodium Borohydride (NaBH₄) | A common and cost-effective reducing agent. It can also reduce the starting aldehyde, so careful control of reaction conditions is necessary. |

| Sodium Cyanoborohydride (NaBH₃CN) | More selective than NaBH₄, as it preferentially reduces the iminium ion over the carbonyl group.[5] |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and highly selective reducing agent, often considered the reagent of choice for reductive aminations. It is less toxic than NaBH₃CN.[5][6] |

In some cases, a Lewis acid catalyst, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can be used to activate the aldehyde towards nucleophilic attack by the amine.[5]

B. Experimental Protocol: General Procedure for Reductive Amination

This protocol provides a general guideline for the synthesis of N-substituted 4-isopropoxybenzylamine derivatives.

Materials:

-

4-Isopropoxybenzaldehyde

-

Primary or secondary amine